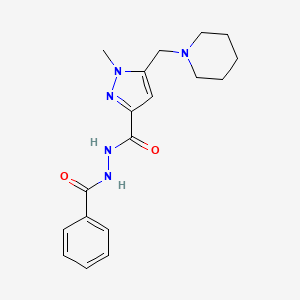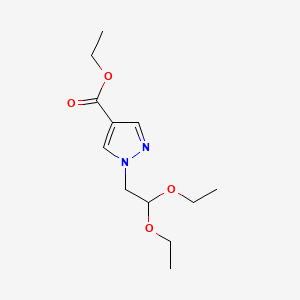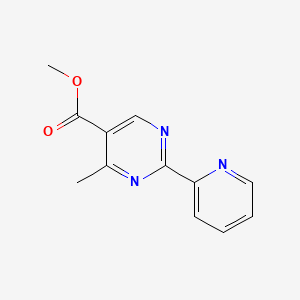
Benzoic acid N'-(5-m-tolyl-isoxazole-3-carbonyl)-hydrazide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid N'-(5-m-tolyl-isoxazole-3-carbonyl)-hydrazide, 95% (hereafter referred to as BA-95) is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a white solid with a melting point of approximately 160-162°C and a molecular weight of 308.3 g/mol. It is a hydrazide derivative of benzoic acid and is used in a variety of applications, including drug design, organic synthesis, and biochemistry. BA-95 is a versatile compound that has been studied for its potential use in a variety of scientific research applications.
Aplicaciones Científicas De Investigación
BA-95 has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate for the synthesis of a variety of compounds, including heterocyclic compounds, peptides, and polymers. It has also been used as a reagent in the synthesis of pharmaceuticals and drugs. Furthermore, BA-95 has been studied for its potential use in the development of new materials for use in the fields of nanotechnology and biotechnology.
Mecanismo De Acción
The mechanism of action of BA-95 is not yet fully understood. However, it is believed to act as a catalyst in the formation of covalent bonds between molecules. In addition, it is believed to play a role in the formation of hydrogen bonds between molecules. This is thought to be due to its ability to form a stable complex with the substrate molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of BA-95 are not yet fully understood. However, it has been shown to have some potential therapeutic effects in animal studies. In particular, it has been shown to have anti-inflammatory and anti-cancer effects in mice. Additionally, it has been shown to have anti-bacterial and antifungal effects in laboratory studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using BA-95 in laboratory experiments is its versatility. It can be used in a variety of different applications, including organic synthesis, drug design, and biochemistry. Additionally, it is relatively easy to synthesize and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain applications. Additionally, it is not very stable in the presence of light or heat, which can limit its use in certain applications.
Direcciones Futuras
There are a variety of potential future directions for the use of BA-95 in scientific research. One potential direction is the use of BA-95 in the development of new materials for use in nanotechnology and biotechnology. Additionally, it could be used in the development of new drugs and pharmaceuticals. Furthermore, it could be used in the development of new catalysts for organic synthesis. Finally, it could be used to study the biochemical and physiological effects of various compounds.
Métodos De Síntesis
BA-95 can be synthesized using a variety of methods. One method involves the reaction of benzoic acid with 5-methyl-isoxazole-3-carbonyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction produces the desired product, BA-95, in a yield of approximately 95%.
Propiedades
IUPAC Name |
N'-benzoyl-5-(3-methylphenyl)-1,2-oxazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-12-6-5-9-14(10-12)16-11-15(21-24-16)18(23)20-19-17(22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOMFXYJDYHKRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NO2)C(=O)NNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)







![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)
![6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287878.png)

![5-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287882.png)
![5-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287888.png)
![5-Bromo-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287895.png)